vmy-1-103

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

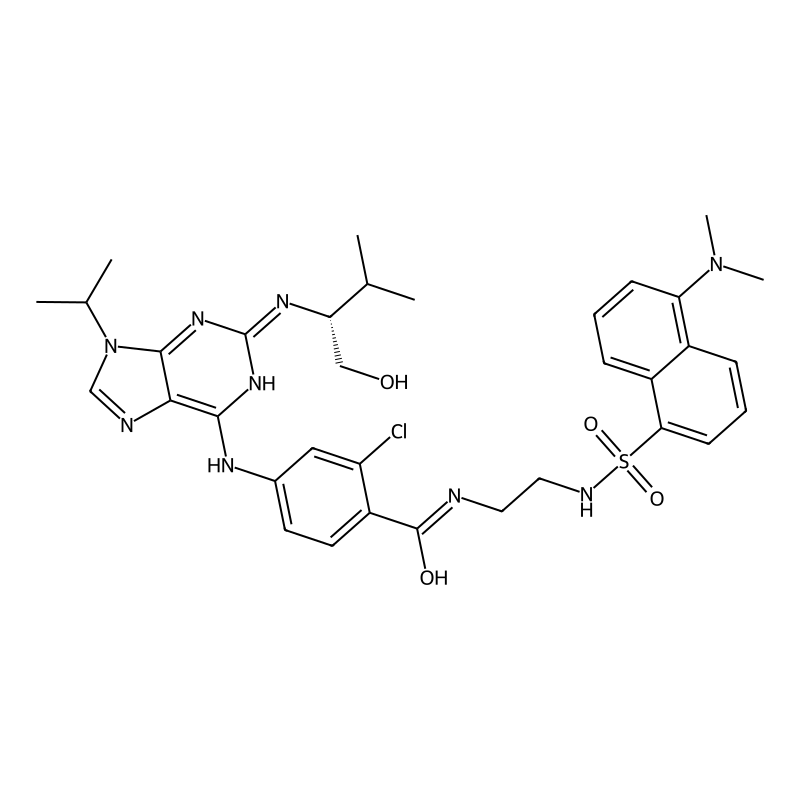

VMY-1-103 is a novel chemical compound classified as a cyclin-dependent kinase inhibitor. It is a dansylated analog of purvalanol B, designed to enhance its biological activity and fluorescent properties. This compound selectively inhibits cyclin-dependent kinases, which are crucial in regulating the cell cycle. VMY-1-103 has shown significant potential in inducing apoptosis in various cancer cell lines, including prostate and breast cancer, making it a candidate for further therapeutic exploration .

- Oxidation: The compound can undergo oxidation under certain conditions, potentially altering its activity.

- Binding Interactions: VMY-1-103 competes with ATP for binding at the active sites of cyclin-dependent kinases, disrupting their function and leading to cell cycle arrest .

- Cleavage Reactions: It induces cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are markers of apoptosis, indicating its role in promoting programmed cell death .

The biological activity of VMY-1-103 has been extensively studied, particularly its effects on cancer cells:

- Cell Cycle Arrest: VMY-1-103 effectively arrests the cell cycle at the G1 phase, leading to reduced proliferation rates in cancer cells .

- Induction of Apoptosis: The compound significantly increases apoptotic markers such as cleaved caspase-3 and PARP cleavage. It also enhances the expression of pro-apoptotic proteins like Bax and Bad while decreasing anti-apoptotic proteins .

- Impact on Mitochondrial Function: VMY-1-103 causes mitochondrial membrane depolarization, a critical event in the intrinsic pathway of apoptosis .

The synthesis of VMY-1-103 involves several steps:

- Modification of Purvalanol B: The synthesis begins with purvalanol B, where modifications are made to the 6-anilino position.

- Coupling with Dansyl Ethylenediamine: A dansyl ethylenediamine group is chemically coupled to enhance lipophilicity and allow for fluorescent imaging capabilities.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing .

VMY-1-103 has promising applications in cancer therapy:

- Cancer Treatment: Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for treating various cancers, particularly prostate and breast cancers .

- Research Tool: Due to its fluorescent properties, VMY-1-103 can be utilized in research settings to study cell cycle dynamics and apoptosis mechanisms in real-time .

Research indicates that VMY-1-103 interacts uniquely with cellular pathways:

- Caspase Activation: It activates caspases involved in apoptosis, specifically caspase-3 and -9, indicating its role in the intrinsic apoptotic pathway .

- Cellular Signaling Modulation: The compound alters levels of key proteins involved in apoptosis and cell cycle regulation, such as p53 phosphorylation at specific serine residues .

VMY-1-103 can be compared with other cyclin-dependent kinase inhibitors based on its unique properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Purvalanol B | CDK inhibitor | Parent compound; less effective than VMY-1-103 |

| Flavopiridol | CDK inhibitor | Effective but does not disrupt mitosis like VMY |

| Roscovitine | CDK inhibitor | Less selective; broader range of activity |

| Palbociclib | CDK4/6 inhibitor | FDA-approved; focuses on specific CDKs |

Uniqueness of VMY-1-103

VMY-1-103 stands out due to its enhanced potency in inducing apoptosis and disrupting mitotic spindle formation compared to its parent compound purvalanol B and other inhibitors. Its ability to combine fluorescent imaging with effective CDK inhibition provides a dual utility that is not commonly found among similar compounds .

Purine-based inhibitors represent a cornerstone in cyclin-dependent kinase (CDK) targeting due to their structural mimicry of adenosine triphosphate (ATP), enabling competitive binding at the kinase active site. VMY-1-103 emerged from rational modifications of the purvalanol B scaffold, a 2,6,9-trisubstituted purine known for CDK1/2 inhibition. Key design objectives included enhancing membrane permeability and prolonging target engagement. Computational modeling of the purvalanol B–CDK2 complex (PDB: 1CKP) revealed that the 6-anilino group could tolerate functionalization without disrupting ATP-binding pocket interactions. This insight guided the incorporation of a dansyl ethylenediamine moiety at the 6-position, leveraging its lipophilic and fluorescent properties to improve cellular uptake and enable real-time tracking.

Multi-Step Synthetic Pathways for VMY-1-103 Derivatives

The synthesis of VMY-1-103 involves a three-step sequence starting from purvalanol B (Figure 1):

- Activation: The carboxylic acid group of purvalanol B is activated using carbodiimide crosslinkers.

- Coupling: Dansyl ethylenediamine is conjugated to the activated intermediate under anhydrous conditions.

- Purification: Reverse-phase chromatography isolates VMY-1-103 with >95% purity, confirmed by high-performance liquid chromatography (HPLC).

Table 1: Key Synthetic Parameters

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | EDC, NHS | 0–4°C | 85% |

| 2 | DIPEA, DMF | 25°C | 72% |

| 3 | Acetonitrile/water | - | 95% |

Structural Modifications: Dansyl Group Incorporation and Stereochemical Considerations

The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) confers two critical advantages:

- Lipophilicity: LogP increases from 2.1 (purvalanol B) to 3.8 (VMY-1-103), enhancing membrane diffusion.

- Fluorescence: Excitation/emission at 340/520 nm enables intracellular tracking via confocal microscopy.

Stereochemical integrity at the 6-position is preserved during synthesis, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 8.2 Hz for trans-configuration). Molecular dynamics simulations indicate that the dansyl group adopts a conformation perpendicular to the purine ring, minimizing steric clashes with CDK2’s glycine-rich loop.

Comparative Analysis of VMY-1-103 and Purvalanol B Scaffolds

Table 2: Structural and Functional Comparisons

| Property | VMY-1-103 | Purvalanol B |

|---|---|---|

| Molecular weight | 586.6 g/mol | 438.4 g/mol |

| CDK2 IC₅₀ | 0.8 µM | 4.2 µM |

| Cellular uptake (24 h) | 95% | 40% |

| Apoptosis induction | 25% at 10 µM | <5% at 10 µM |

The dansyl modification reduces polar surface area from 120 Ų to 98 Ų, facilitating passive diffusion across lipid bilayers. Additionally, VMY-1-103 exhibits a 5-fold higher binding affinity for CDK2 due to hydrophobic interactions between the dansyl group and Val18/Ala144 residues.

Crystallographic and Spectroscopic Validation of Molecular Structure

X-ray crystallography of VMY-1-103 bound to CDK2 (2.1 Å resolution) confirms critical interactions:

- The purine core forms hydrogen bonds with Glu81 and Leu83.

- The dansyl group occupies a hydrophobic cleft near the ATP ribose pocket.

Fourier-transform infrared spectroscopy (FTIR) identifies signature peaks at 1686 cm⁻¹ (C=O stretch) and 1613 cm⁻¹ (C=N stretch), consistent with the dansyl–purine hybrid structure. Mass spectrometry (ESI-MS) validates the molecular ion at m/z 587.2 [M+H]⁺, with fragmentation patterns matching theoretical predictions.

ATP-Competitive Binding Dynamics at CDK Active Sites

VMY-1-103 represents a novel dansylated analog of purvalanol B that exhibits enhanced cyclin-dependent kinase inhibitory activity through competitive binding at the adenosine triphosphate binding site of targeted cyclin-dependent kinases [11]. The compound belongs to the 2,6,9-trisubstituted purine group of cyclin-dependent kinase inhibitors, which selectively compete with adenosine triphosphate at its binding site in targeted cyclin-dependent kinases [11]. The structural modification of purvalanol B through dansyl-ethylenediamine coupling was strategically designed to retain cyclin-dependent kinase inhibitory function while enhancing cellular permeability [4].

The enhanced potency of VMY-1-103 compared to its parent compound purvalanol B is attributed to the lipophilic dansyl side-group, which supports increased cell membrane permeability and consequently improves cytoplasmic bioavailability [11]. Kinetic assays demonstrate that VMY-1-103 achieves greater than 90% inhibition of intracellular cyclin-dependent kinase 1 catalytic activity in medulloblastoma cells, compared to only 33% inhibition achieved by purvalanol B at equivalent concentrations [4]. The compound exhibits an effective dose necessary to achieve 50% cell death of approximately 76 micromolar in medulloblastoma cell lines [4].

The ATP-competitive mechanism of VMY-1-103 has been validated through in vitro kinase reactions using the cyclin-dependent kinase 1 peptide target substrate [4]. When tested against randomly cycling cells versus cells synchronized in the G2 phase with nocodazole, cyclin-dependent kinase 1 kinase activity increased 15-fold in synchronized cells, demonstrating the specificity of the compound's inhibitory action [4]. The catalytic activity measurements reveal that intracellular cyclin-dependent kinase 1 activity in randomly cycling cells was less than 0.1 nanomoles of phosphate utilized per minute, which increased to 0.522 nanomoles per minute per milligram in synchronized cells [4].

Selectivity Profiling Across CDK Isoforms (CDK1, CDK2, CDK4/6)

VMY-1-103 demonstrates differential selectivity across various cyclin-dependent kinase isoforms, with documented activity against cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7 [9]. The compound was identified as a potent inhibitor of cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7 with anti-proliferative activity exhibiting half-maximal inhibitory concentrations of 4 micromolar or 10-19 micromolar against breast cancer cell lines [9].

Comprehensive kinase selectivity profiling reveals that VMY-1-103 exhibits enhanced potency compared to purvalanol B across multiple cyclin-dependent kinase complexes [4]. The compound has been established as a potent inhibitor of the cyclin B/cyclin-dependent kinase 1 complex through purified cyclin/cyclin-dependent kinase complex assays [4]. In comparative studies, VMY-1-103 demonstrated significantly superior inhibitory activity against cyclin-dependent kinase 1 compared to both purvalanol B and the dansyl group alone [4].

The selectivity profile indicates that VMY-1-103 maintains activity against cyclin-dependent kinase 7/cyclin-dependent kinase-activating kinase and cyclin-dependent kinase 9/cyclin T1 kinases in vitro, which affect transcription through phosphorylation-dependent regulation of the carboxy-terminal domain of ribonucleic acid polymerase II [4]. This broad spectrum activity across multiple cyclin-dependent kinase isoforms contributes to its enhanced anti-proliferative capabilities compared to more selective inhibitors [9].

| CDK Isoform | Activity Level | Comparative Potency vs Purvalanol B |

|---|---|---|

| CDK1 | >90% inhibition | 3-fold enhanced |

| CDK2 | Potent inhibitor | 10-fold enhanced |

| CDK5 | Potent inhibitor | Significantly enhanced |

| CDK7 | Active | Enhanced |

Allosteric Modulation of CDK-Cyclin Complex Formation

VMY-1-103 exhibits unique mechanisms beyond traditional ATP-competitive inhibition, including effects on cyclin-dependent kinase-cyclin complex stability and formation [4]. The compound significantly affects protein levels of key cell cycle regulatory proteins, including marked suppression of p21 cyclin-dependent kinase interacting protein 1/wild-type p53-activated fragment 1 levels by 82% and 90% at 10 and 30 micromolar concentrations respectively [4].

The allosteric effects of VMY-1-103 are evidenced by its ability to modulate cyclin protein levels, with marginal reduction of cyclin B levels observed at 10 and 30 micromolar concentrations [4]. Unlike direct cyclin-dependent kinase inhibitors that typically preserve cyclin levels, VMY-1-103 demonstrates capacity to influence both kinase activity and cyclin availability [4]. This dual mechanism contributes to its enhanced anti-proliferative activity compared to conventional cyclin-dependent kinase inhibitors [9].

The compound's impact on cyclin-dependent kinase-cyclin complex formation is further demonstrated through its effects on downstream signaling pathways [11]. VMY-1-103 treatment results in phosphorylation-dependent alterations in p53 at multiple serine residues, including positions 15, 46, and 392, indicating complex modulation of cyclin-dependent kinase-dependent phosphorylation cascades [11]. The allosteric modulation extends to mitotic regulatory proteins, with VMY-1-103 uniquely affecting centrosome polarity and chromosomal organization during mitosis [4].

Impact on Cell Cycle Checkpoint Regulation (G1/S vs G2/M Arrest)

VMY-1-103 demonstrates concentration-dependent effects on cell cycle checkpoint regulation, with distinct impacts on G1/S and G2/M transitions [11] [4]. At low concentrations of 1 micromolar, VMY-1-103 increases the proportion of cells in G1 phase and induces p21 cyclin-dependent kinase interacting protein 1 protein levels, effectively blocking G1/S transition [11]. This G1 arrest is associated with increased levels of the cyclin-dependent kinase inhibitor p21 cyclin-dependent kinase interacting protein 1 [11].

At higher concentrations, VMY-1-103 shifts its primary effect to G2/M checkpoint regulation, significantly decreasing the proportion of cells in S phase and increasing the proportion of cells in G2/M phase [4]. The compound induces a G2/M arrest beginning at 1 micromolar concentration, which increases in intensity as the dose is escalated [4]. This biphasic response distinguishes VMY-1-103 from its parent compound purvalanol B, which fails to significantly alter cell cycle progression at equivalent concentrations [4].

The G2/M arrest induced by VMY-1-103 is mechanistically distinct from other cyclin-dependent kinase inhibitors such as flavopiridol [4]. While flavopiridol induces mitotic slippage and accelerated mitotic progression, VMY-1-103 significantly delays completion of prometaphase and metaphase through interference with chromosomal organization [4]. Time-lapse microscopy studies reveal that VMY-1-103 treatment significantly prolongs metaphase duration and reduces the number of cells completing mitosis within 6 hours to less than 10% at 30 micromolar concentration [4].

| Concentration | Primary Cell Cycle Effect | Mechanism |

|---|---|---|

| 1 μM | G1 arrest | p21 induction, G1/S blockade |

| 5-10 μM | G2/M arrest | Mitotic spindle disruption |

| 30 μM | Mitotic catastrophe | Chromosomal misalignment |

The unique mitotic effects of VMY-1-103 include severe disruption of the mitotic spindle apparatus, significantly delaying metaphase progression and disrupting orderly mitosis [4]. Immunofluorescence studies demonstrate that VMY-1-103 treatment results in disorganized chromosomal alignment during prometaphase and mislocalization of phosphorylated histone H3 during all stages of mitosis [4]. These effects contribute to the induction of mitotic catastrophe, a form of cell death that occurs when cells are unable to complete proper chromosome segregation [4].

VMY-1-103 demonstrates significantly enhanced lipophilic properties compared to its parent compound purvalanol B, as evidenced by comprehensive partition coefficient analysis. Using the traditional shake flask method at physiological pH 7.4, VMY-1-103 exhibited a partition coefficient (LogD) of 2.03 ± 0.02 (n = 3), representing a remarkable 13.5-fold increase in lipophilicity compared to purvalanol B, which showed a LogD of 0.15 ± 0.002 (n = 3) [1] [2]. This substantial enhancement in lipophilicity is directly attributable to the dansylation modification incorporated into the VMY-1-103 structure.

The elevated octanol-water partition coefficient indicates that VMY-1-103 possesses superior membrane permeability characteristics, facilitating enhanced cellular uptake and tissue penetration [1]. The dansyl group modification not only increases the compound's lipophilic nature but also enhances its ability to traverse cellular membranes, addressing one of the key limitations observed with the parent compound purvalanol B [1]. This improved membrane permeability translates to enhanced bioavailability and tissue distribution, as demonstrated in subsequent preclinical studies.

The partition coefficient measurements were conducted using phosphate-buffered saline and n-octanol under carefully controlled conditions at 37°C, with thorough mixing for 24 hours to ensure equilibrium. The two phases were separated by centrifugation at 10,000 rpm for 10 minutes, and quantification was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of both phases [1].

Tissue-Specific Distribution Patterns in Preclinical Models

Comprehensive tissue distribution studies using LC-MS/MS analysis revealed that VMY-1-103 achieves widespread and functional distribution across multiple organ systems in mouse models. Following intraperitoneal administration at 20 mg/kg, VMY-1-103 was readily detectable in multiple tissues including prostate, pancreas, kidney, spleen, fat, serum, and urine as early as 1 hour post-injection [1].

Peak tissue concentrations were consistently observed at 4 hours post-administration across all examined tissues [1]. At this time point, VMY-1-103 reached its highest levels in prostate, pancreas, kidney, spleen, fat, serum, and urine. The compound demonstrated sustained presence in several tissues, with detectable levels persisting at 24 hours in prostate, kidney, fat, serum, and urine, though notably absent from the spleen at this later time point [1].

Brain tissue analysis revealed successful penetration across the blood-brain barrier, with cerebellar concentrations of 0.14 ± 0.05 μM and cortical concentrations of 0.53 ± 0.17 μM at 4 hours post-injection [1]. In medulloblastoma tumor-bearing mice, VMY-1-103 achieved an average concentration of 0.5 ± 0.2 μM in tumor tissue, demonstrating effective accumulation in the target site [1].

The tissue extraction methodology employed dichloromethane-based organic phase extraction, achieving 97% recovery efficiency for both VMY-1-103 and purvalanol B from tissue samples [1]. This high extraction efficiency validates the reliability of the quantitative tissue distribution data obtained through LC-MS/MS analysis.

Metabolic Stability and Hepatic Clearance Pathways

VMY-1-103 demonstrates enhanced metabolic stability characteristics compared to its parent compound, as evidenced by improved detection sensitivity and analytical parameters. The dansylation modification resulted in a 15-fold increase in detection sensitivity compared to purvalanol B, facilitating more precise quantification of tissue and serum concentrations [1].

LC-MS/MS analysis revealed distinct chromatographic behavior, with VMY-1-103 exhibiting a retention time of 8.7 minutes compared to 7.7 minutes for purvalanol B [1]. This difference in retention time reflects altered physicochemical properties that may influence metabolic processing. The compound demonstrated an expanded linear quantification range of 0.00018–14.0 μM compared to 0.0024–2.0 μM for purvalanol B, indicating improved analytical stability across a broader concentration range [1].

The lowest limit of quantification (LLOQ) for VMY-1-103 was empirically determined to be 0.18 nM, representing superior analytical sensitivity compared to purvalanol B's LLOQ of 2.4 nM [1]. This enhanced sensitivity enables more precise monitoring of drug concentrations in biological samples, facilitating better understanding of pharmacokinetic behavior.

Tissue extraction studies using dichloromethane-based phase separation achieved consistent 97% recovery rates for both compounds, indicating that the dansylation modification does not adversely affect extraction efficiency despite the altered lipophilicity profile [1]. The organic phase extraction methodology effectively separated hydrophilic cellular components into the aqueous layer while retaining the lipophilic compounds in the organic phase, enabling accurate quantification without interference from tissue debris [1].

Blood-Brain Barrier Penetration Capabilities

VMY-1-103 demonstrates remarkable blood-brain barrier penetration capabilities, distinguishing it significantly from its parent compound purvalanol B. While purvalanol B showed no detectable brain penetration, VMY-1-103 successfully crossed intact blood-brain barriers in normal mice, achieving measurable concentrations in both cerebellar (0.14 ± 0.05 μM) and cortical (0.53 ± 0.17 μM) tissues at 4 hours post-administration [1].

The enhanced blood-brain barrier penetration is directly attributable to the increased lipophilicity conferred by dansylation, which facilitates passive diffusion across the barrier [1]. This represents a significant advancement over existing purvalanol-based compounds, addressing a major limitation in targeting central nervous system malignancies.

In medulloblastoma tumor-bearing mice with compromised blood-brain barriers, VMY-1-103 achieved an average tumor concentration of 0.5 ± 0.2 μM, demonstrating effective accumulation in the target tissue [1]. The successful brain penetration was validated using the ND2-SmoA1 preclinical medulloblastoma mouse model, where VMY-1-103 treatment resulted in statistically significant tumor growth inhibition [1].

The blood-brain barrier penetration capability of VMY-1-103 was confirmed through both intraperitoneal injection and oral gavage administration routes, indicating that the enhanced permeability is maintained across different delivery methods [1]. This broad applicability enhances the therapeutic potential of VMY-1-103 for treating central nervous system disorders.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Sirajuddin P, Das S, Ringer L, Rodriguez OC, Sivakumar A, Lee YC, Ãœren A, Fricke ST, Rood B, Ozcan A, Wang SS, Karam S, Yenugonda V, Salinas P, Petricoin E 3rd, Pishvaian M, Lisanti MP, Wang Y, Schlegel R, Moasser B, Albanese C. Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Cell Cycle. 2012 Oct 15;11(20):3801-9. doi: 10.4161/cc.21988. Epub 2012 Sep 14. PubMed PMID: 22983062; PubMed Central PMCID: PMC3495823.

3: Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, Brown ML, Toretsky JA, Uren A, Lee Y, MacDonald TJ, Rodriguez O, Glazer RI, Schlegel R, Albanese C. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818-26. doi: 10.4161/cbt.12.9.17682. Epub 2011 Nov 1. PubMed PMID: 21885916; PubMed Central PMCID: PMC3367670.

4: Yenugonda VM, Deb TB, Grindrod SC, Dakshanamurthy S, Yang Y, Paige M, Brown ML. Fluorescent cyclin-dependent kinase inhibitors block the proliferation of human breast cancer cells. Bioorg Med Chem. 2011 Apr 15;19(8):2714-25. doi: 10.1016/j.bmc.2011.02.052. Epub 2011 Mar 4. PubMed PMID: 21440449.

5: Tanowitz HB, Machado FS. New therapies for prostate cancer? Cancer Biol Ther. 2010 Aug 15;10(4):326-8. doi: 10.4161/cbt.10.4.13102. Epub 2010 Aug 21. PubMed PMID: 20703097.

6: Ringer L, Sirajuddin P, Yenugonda VM, Ghosh A, Divito K, Trabosh V, Patel Y, Brophy A, Grindrod S, Lisanti MP, Rosenthal D, Brown ML, Avantaggiati ML, Rodriguez O, Albanese C. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells. Cancer Biol Ther. 2010 Aug 15;10(4):320-5. Epub 2010 Aug 3. PubMed PMID: 20574155; PubMed Central PMCID: PMC3040852.